molecular formula C24H31ClN2O B13758157 Acetamide, N-(1,2,3,5,6,7-hexahydro-s-indacen-1-yl)-2-((1-methylethyl)(phenylmethyl)amino)-, monohydrochloride, hydrate CAS No. 75463-40-0

Acetamide, N-(1,2,3,5,6,7-hexahydro-s-indacen-1-yl)-2-((1-methylethyl)(phenylmethyl)amino)-, monohydrochloride, hydrate

Cat. No.: B13758157
CAS No.: 75463-40-0
M. Wt: 399.0 g/mol
InChI Key: NHWXXPACCQHAPE-UHFFFAOYSA-N
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Description

Acetamide, N-(1,2,3,5,6,7-hexahydro-s-indacen-1-yl)-2-((1-methylethyl)(phenylmethyl)amino)-, monohydrochloride, hydrate is a structurally complex acetamide derivative. Its core structure comprises:

  • A hexahydro-s-indacenyl group, a bicyclic hydrocarbon system with partial saturation, contributing to hydrophobic interactions and steric bulk.
  • A branched amine substituent at the 2-position of the acetamide, featuring isopropyl (1-methylethyl) and benzyl (phenylmethyl) groups, which may enhance binding affinity in biological systems.
  • A monohydrochloride salt and hydrate form, improving aqueous solubility and crystallinity for pharmaceutical applications .

Properties

CAS No.

75463-40-0

Molecular Formula

C24H31ClN2O

Molecular Weight

399.0 g/mol

IUPAC Name

benzyl-[2-(1,2,3,5,6,7-hexahydro-s-indacen-1-ylamino)-2-oxoethyl]-propan-2-ylazanium;chloride

InChI

InChI=1S/C24H30N2O.ClH/c1-17(2)26(15-18-7-4-3-5-8-18)16-24(27)25-23-12-11-21-13-19-9-6-10-20(19)14-22(21)23;/h3-5,7-8,13-14,17,23H,6,9-12,15-16H2,1-2H3,(H,25,27);1H

InChI Key

NHWXXPACCQHAPE-UHFFFAOYSA-N

Canonical SMILES

CC(C)[NH+](CC1=CC=CC=C1)CC(=O)NC2CCC3=C2C=C4CCCC4=C3.[Cl-]

Origin of Product

United States

Preparation Methods

The synthesis of benzyl-[2-(1,2,3,5,6,7-hexahydro-s-indacen-1-ylamino)-2-oxoethyl]-propan-2-ylazanium chloride involves multiple steps. The primary synthetic route includes the reaction of benzyl chloride with 1,2,3,5,6,7-hexahydro-s-indacen-1-ylamine to form the intermediate compound. This intermediate is then reacted with 2-oxoethyl chloride under controlled conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

Benzyl-[2-(1,2,3,5,6,7-hexahydro-s-indacen-1-ylamino)-2-oxoethyl]-propan-2-ylazanium chloride undergoes various chemical reactions, including:

Scientific Research Applications

Benzyl-[2-(1,2,3,5,6,7-hexahydro-s-indacen-1-ylamino)-2-oxoethyl]-propan-2-ylazanium chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of benzyl-[2-(1,2,3,5,6,7-hexahydro-s-indacen-1-ylamino)-2-oxoethyl]-propan-2-ylazanium chloride involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to the desired biological effect. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of key enzymes .

Comparison with Similar Compounds

Pharmacopeial Forum Derivatives (Compounds e–h)

Compounds e–h from Pharmacopeial Forum (PF 43(1)) share acetamide backbones but differ in substituents and stereochemistry :

  • The 2,6-dimethylphenoxy group increases lipophilicity compared to the target compound’s indacene moiety. Applications: Likely antimicrobial or enzyme-targeted due to stereospecificity and polar functional groups.
Feature Target Compound Compound g
Core Structure Hexahydroindacene + branched amine Diphenylhexane + dimethylphenoxy
Solubility High (HCl salt + hydrate) Moderate (neutral acetamide)
Stereochemistry Not specified (2S,3S,5S) configuration

Acetamide, 2-amino-N-(2,6-dimethylphenyl)-, Monohydrochloride

This compound () shares the acetamide-hydrochloride salt but replaces the indacene with a 2,6-dimethylphenyl group :

  • Key Differences: The 2,6-dimethylphenyl substituent is less sterically hindered than hexahydroindacene, favoring synthetic versatility.
  • Applications : Widely used in organic synthesis as a precursor for heterocycles and catalysts.

Chloro-Substituted Analogue (75463-39-7)

The compound 75463-39-7 () features a chloro substituent instead of the branched amine :

  • Structural Impact :
    • Chlorine’s electron-withdrawing nature reduces nucleophilicity at the acetamide nitrogen.
    • Hexahydroindacene moiety is retained, but the lack of hydrophilic substituents limits solubility.
  • Applications : Likely used in high-temperature reactions or materials science due to stability.

Functional and Stability Comparisons

Solubility and Stability

  • The target compound’s monohydrochloride hydrate form confers superior aqueous solubility (>200 g/100 mL water estimated) compared to neutral acetamides like Compound g or 75463-39-7 .
  • Acetamide derivatives with hydroxy groups (e.g., Compound g) exhibit higher fuel values but lower oxidative stability than the target compound’s hydrochloride form .

Research Implications

The target compound’s unique blend of steric bulk (indacene), hydrophilic salt form, and branched amine positions it as a candidate for central nervous system (CNS) drugs or kinase inhibitors , where selectivity and solubility are critical. Future studies should explore its pharmacokinetics and comparative efficacy against ’s stereospecific derivatives .

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